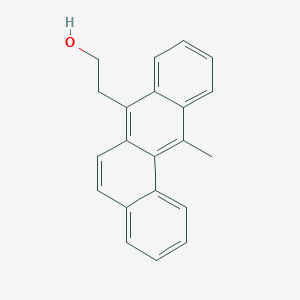
Benz(a)anthracene-7-ethanol, 12-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-7-ethanol, 12-methyl-, also known as Benz(a)anthracene-7-ethanol, 12-methyl-, is a useful research compound. Its molecular formula is C21H18O and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benz(a)anthracene-7-ethanol, 12-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benz(a)anthracene-7-ethanol, 12-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cancer Research
Benz(a)anthracene derivatives, including Benz(a)anthracene-7-ethanol, 12-methyl-, are primarily studied for their role in carcinogenesis. Research indicates that methyl substitution at the 7 and 12 positions significantly enhances tumorigenic activity. For instance, studies have shown that this compound can induce tumors in laboratory animals, making it a valuable tool for understanding the mechanisms of cancer initiation and progression .
Case Study: Tumorigenicity Assessment
- Objective : To evaluate the tumorigenic potential of Benz(a)anthracene-7-ethanol, 12-methyl-.
- Methodology : Laboratory animals were administered varying doses of the compound.
- Findings : Increased tumor incidence was observed with higher doses, confirming its potency as a carcinogen.
Environmental Studies
Benz(a)anthracene-7-ethanol, 12-methyl- is also significant in environmental toxicology. It is often used as a marker for PAH pollution in soil and water samples. Its persistence in the environment raises concerns regarding bioaccumulation and ecological impact.
Environmental Impact Analysis
| Parameter | Value |
|---|---|
| Water Solubility | Low (typically <1 mg/L) |
| Soil Adsorption | High (Koc values >1000) |
| Biodegradability | Low |
This data indicates that the compound is likely to persist in the environment, posing risks to aquatic life and potentially entering the food chain.
Benz(a)anthracene-7-ethanol, 12-methyl- can be synthesized through various chemical reactions involving benz[a]anthracene as a precursor. Analytical techniques such as mass spectrometry and gas chromatography are employed to quantify its presence in biological and environmental samples.
Synthesis Overview
- Starting Material : Benz[a]anthracene
- Reagents : Ethanol, methylating agents
- Conditions : Controlled temperature and pressure
Propriétés
Numéro CAS |
13345-58-9 |
|---|---|
Formule moléculaire |
C21H18O |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-(12-methylbenzo[a]anthracen-7-yl)ethanol |
InChI |
InChI=1S/C21H18O/c1-14-16-7-4-5-9-18(16)19(12-13-22)20-11-10-15-6-2-3-8-17(15)21(14)20/h2-11,22H,12-13H2,1H3 |
Clé InChI |
IXGOHTMJBQGTMH-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C3=CC=CC=C13)CCO)C=CC4=CC=CC=C42 |
SMILES canonique |
CC1=C2C(=C(C3=CC=CC=C13)CCO)C=CC4=CC=CC=C42 |
Key on ui other cas no. |
13345-58-9 |
Synonymes |
12-Methylbenz[a]anthracene-7-ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















